3-Cyclohexylbutan-2-amine chemical properties
3-Cyclohexylbutan-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Cyclohexylbutan-2-amine
Abstract
3-Cyclohexylbutan-2-amine is a primary amine featuring a chiral butane backbone and a cyclohexyl substituent. Its structure, possessing two stereocenters, presents significant opportunities for stereoisomer-specific applications in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its core chemical properties, including molecular structure, stereoisomerism, a proposed synthetic pathway via reductive amination, and characteristic reactivity. Furthermore, we explore its potential applications as a structural motif in drug discovery and outline critical safety and handling protocols for laboratory settings. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Molecular Structure and Physicochemical Properties
3-Cyclohexylbutan-2-amine (IUPAC Name: 3-cyclohexylbutan-2-amine) is an aliphatic amine with the molecular formula C₁₀H₂₁N.[1] The molecule's architecture consists of a four-carbon butane chain with an amino group at the C2 position and a cyclohexyl ring attached to the C3 position. This substitution pattern results in a molecular structure with significant steric bulk near the reactive amine center, a feature that can be exploited to modulate biological activity or direct chemical synthesis.
The primary amine group imparts basic properties and serves as a key functional handle for a wide range of chemical transformations. Its physicochemical properties are summarized in the table below, based on computed data from publicly available chemical databases.
| Property | Value | Source |
| IUPAC Name | 3-cyclohexylbutan-2-amine | PubChem[1] |
| CAS Number | 855364-40-8 | PubChem[1] |
| Molecular Formula | C₁₀H₂₁N | PubChem[1] |
| Molecular Weight | 155.28 g/mol | PubChem[1] |
| Canonical SMILES | CC(C1CCCCC1)C(C)N | PubChem[1] |
| InChI Key | YXLQIAOHRCHNEY-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 155.1674 Da | PubChemLite[2] |
| Predicted XLogP3 | 3.3 | PubChem[1] |
Stereochemistry: The Foundation of Molecular Specificity
A critical feature of 3-cyclohexylbutan-2-amine is the presence of two chiral centers at the C2 and C3 positions of the butane backbone. The existence of these stereocenters gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are an enantiomeric pair, while the (2R,3S) and (2S,3R) isomers constitute a second enantiomeric pair. The relationship between these two pairs is diastereomeric.
The spatial arrangement of the amine, methyl, and cyclohexyl groups is unique for each isomer, which can lead to profound differences in their interaction with chiral environments, such as biological receptors or chiral catalysts. In drug development, isolating and testing individual stereoisomers is a mandatory step, as biological activity and metabolic profiles often reside in a single isomer, while others may be inactive or contribute to off-target effects.[3]
Proposed Synthesis and Manufacturing Workflow
While specific literature detailing the synthesis of 3-cyclohexylbutan-2-amine is sparse, a robust and industrially scalable route can be proposed based on well-established principles of organic chemistry. The most logical approach is the reductive amination of the corresponding ketone, 3-cyclohexylbutan-2-one (CAS 20474-46-8).[4] This method offers high yields and allows for the use of various ammonia sources and reducing agents.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 3-cyclohexylbutan-2-one (1.0 eq) in an appropriate solvent such as methanol or ethanol, add a source of ammonia. An excess of ammonium acetate or a solution of ammonia in methanol can be used to drive the initial imine formation.
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Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The causality here is the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration. Monitoring by TLC or GC-MS can confirm the consumption of the starting ketone.
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Reduction: Upon formation of the imine, a reducing agent is introduced. The choice of agent is critical for controlling selectivity and ensuring safety.
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Sodium cyanoborohydride (NaBH₃CN): A mild and selective reagent that reduces the imine in situ without significantly reducing the ketone. This is a self-validating system as the reagent's reactivity is pH-dependent, being more effective at reducing the protonated iminium ion.
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Catalytic Hydrogenation: An alternative, "greener" method involves hydrogenation over a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method avoids stoichiometric inorganic waste but may require specialized pressure equipment.
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Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., 1M NaOH) to remove unreacted reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by distillation or column chromatography to yield 3-cyclohexylbutan-2-amine.
Chemical Reactivity and Derivatization
The primary amine group in 3-cyclohexylbutan-2-amine is the epicenter of its chemical reactivity. This functional group is nucleophilic and basic, allowing for a variety of transformations essential for creating libraries of compounds in drug discovery.
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Salt Formation: As a base, it readily reacts with inorganic and organic acids to form stable ammonium salts. This is crucial for pharmaceutical formulations, as salts often exhibit improved solubility and stability compared to the free base.
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N-Alkylation and N-Acylation: The amine can be readily alkylated or acylated using alkyl halides or acyl chlorides/anhydrides, respectively. These reactions allow for the introduction of diverse functional groups to probe structure-activity relationships (SAR). For example, acylation with a specific acid chloride could yield an amide with potential therapeutic properties.
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Schiff Base Formation: Reaction with aldehydes and ketones yields Schiff bases (imines), which can serve as intermediates for further synthetic manipulations or be investigated for their own biological activities.
Potential Applications in Research and Drug Development
While 3-cyclohexylbutan-2-amine is not a widely commercialized drug, its structural motifs are present in pharmacologically active molecules, suggesting its utility as a valuable building block.
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Scaffold for CNS-Active Agents: The structure is related to phenylcycloalkylmethylamine derivatives, which have been investigated for appetite suppressant activity.[3] The combination of a bulky, lipophilic cyclohexyl group and a primary amine is a common feature in compounds that cross the blood-brain barrier. The specific stereochemistry would be critical in targeting receptors with high affinity and selectivity.
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Analog Development: The general class of cyclohexylamines has been explored for various biological activities, including analgesic and antidepressant properties.[5] 3-Cyclohexylbutan-2-amine provides a chiral scaffold to synthesize novel derivatives for screening in these therapeutic areas.
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Chiral Ligands and Auxiliaries: The stereoisomers of this amine could be evaluated as chiral ligands in asymmetric catalysis or as chiral resolving agents for separating racemic mixtures of acids.
Safety and Handling
3-Cyclohexylbutan-2-amine is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[1]
GHS Hazard Classification
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[1] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | PubChem[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[1] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only under a chemical fume hood to prevent inhalation of vapors.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]
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Personal Protective Equipment:
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Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]
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Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or protective suit to prevent skin contact.[8]
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
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First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[9]
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[9]
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Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[8]
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Conclusion
3-Cyclohexylbutan-2-amine is a chiral primary amine with significant untapped potential. Its well-defined stereochemistry, coupled with the versatile reactivity of its amine functional group, makes it an attractive building block for the synthesis of novel chemical entities, particularly in the field of medicinal chemistry. A logical and scalable synthetic route via reductive amination of the corresponding ketone is readily conceivable. While its handling requires strict adherence to safety protocols due to its corrosive and toxic nature, its value as a scaffold for exploring new chemical space warrants further investigation by the scientific community.
References
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PubChem. (n.d.). 3-Cyclohexylbutan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (Cyclohexylmethyl)(3,3-dimethylbutan-2-yl)amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 3-cyclohexylbutan-2-amine (C10H21N). Retrieved from [Link]
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PubChem. (n.d.). 3-Cyclohexylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-Cyclohexylbutan-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
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PubChem. (n.d.). 3-Cyclohexylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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